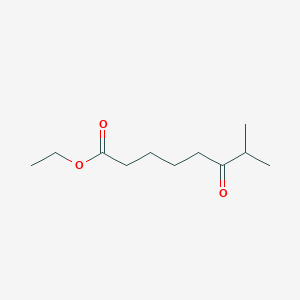

Ethyl 7-methyl-6-oxooctanoate

説明

Ethyl 7-methyl-6-oxooctanoate is a branched-chain ester featuring an oxo (keto) group at the sixth carbon and a methyl substituent at the seventh carbon of an octanoate backbone. These analogs are frequently utilized in pharmaceutical intermediates, fine chemicals, and bioactive extracts, as highlighted in the evidence .

特性

IUPAC Name |

ethyl 7-methyl-6-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-4-14-11(13)8-6-5-7-10(12)9(2)3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMYXLOGIIOZHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475688 | |

| Record name | ETHYL 7-METHYL-6-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439864-61-6 | |

| Record name | ETHYL 7-METHYL-6-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 7-methyl-6-oxooctanoate can be synthesized through the esterification of 7-methyl-6-oxooctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process would include the purification of the product through distillation or recrystallization to achieve the desired purity levels.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed:

Oxidation: 7-methyl-6-oxooctanoic acid.

Reduction: 7-methyl-6-hydroxyoctanoate.

Substitution: Various substituted esters depending on the nucleophile used.

科学的研究の応用

Ethyl 7-methyl-6-oxooctanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

作用機序

The mechanism of action of ethyl 7-methyl-6-oxooctanoate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for esterases, which hydrolyze the ester bond to release the corresponding acid and alcohol. This interaction can influence various metabolic pathways and cellular processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 7-methyl-6-oxooctanoate (hypothetical data inferred from analogs) with compounds identified in the evidence:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Complexity: this compound is less complex than 8-O-acetylshanzhiside methyl ester, which contains multiple hydroxyl and glycosidic groups . Compared to ETHYL 7-(3-METHOXYPHENYL)-7-OXOHEPTANOATE, the absence of an aromatic methoxyphenyl group in this compound likely reduces its molecular weight and alters its solubility profile .

Functional Group Impact: The oxo group in this compound and methyl 6-oxoheptanoate enhances reactivity, making them suitable as intermediates in organic synthesis . Methyl/ethyl esters with bulky substituents (e.g., methoxyphenyl in ) may exhibit lower volatility compared to simpler esters.

Applications: Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate is explicitly used in pharmaceutical intermediates, aligning with the role of similar oxo-esters in drug discovery . Methyl 6-oxoheptanoate’s storage requirements (under inert gas at 2–8°C) suggest sensitivity to oxidation, a trait likely shared by this compound .

Research Findings from Analog Studies

- Bioactivity: Ethyl acetate extracts of spices and fungi (Tables 23, 26 in ) contain esters and oxo-compounds with antifungal properties.

- Synthetic Utility: Compounds like 8-O-acetylshanzhiside methyl ester are used as reference standards and precursors, indicating that this compound could serve similar roles in specialized syntheses .

生物活性

Ethyl 7-methyl-6-oxooctanoate is an organic compound that has garnered interest in various fields including biochemistry, pharmacology, and industrial applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from 7-methyl-6-oxooctanoic acid and ethanol. Its molecular formula is , and it features a carbonyl group that is pivotal for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It acts as a substrate for esterases, which hydrolyze the ester bond to release the corresponding acid and alcohol. This process can influence various metabolic pathways, particularly those related to lipid metabolism and cellular signaling.

Key Mechanisms:

- Ester Hydrolysis : The compound can be hydrolyzed by esterases, leading to the release of biologically active metabolites.

- Enzyme Interaction : It interacts with specific enzymes involved in metabolic pathways, potentially modulating their activity.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

- Cytotoxic Effects : Research indicates potential cytotoxic effects on cancer cell lines, making it a candidate for further exploration in cancer therapy.

- Anti-inflammatory Properties : Some studies have hinted at its role in reducing inflammation, although detailed mechanisms remain to be elucidated.

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of this compound:

Comparative Analysis

When compared to similar compounds such as ethyl 6-oxoheptanoate and ethyl 8-methyl-7-oxononanoate, this compound exhibits unique reactivity patterns due to its specific molecular structure. This distinctiveness may contribute to its varied biological activities and potential applications in research and industry.

化学反応の分析

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and ethanol. The presence of the ketone influences reaction kinetics and pathways.

Mechanistic Insights :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water .

-

Basic hydrolysis involves deprotonation of water by hydroxide, forming a tetrahedral intermediate that collapses to release the carboxylate .

Enolate Formation and Alkylation

The α-hydrogens adjacent to the ketone and ester groups are acidic (pKa ~12–14), enabling enolate formation. Alkylation reactions extend the carbon chain.

Key Observations :

-

Dialkylation is feasible due to two α-hydrogens, but steric hindrance from the methyl group at position 7 limits reactivity at position 2 .

-

Enolate regioselectivity favors alkylation at the less hindered α-position (C2) .

Reduction of the Ketone Group

The 6-oxo group is reduced to a hydroxyl or methylene group using catalytic hydrogenation or borohydride reagents.

Stereochemical Note :

-

Enzymatic reduction using ketoreductases (e.g., engineered KRED variants) achieves enantioselective synthesis of (R)- or (S)-6-hydroxy derivatives with >95% ee .

Condensation Reactions

The ketone participates in aldol and Claisen condensations, forming carbon-carbon bonds.

Mechanistic Pathway :

Halogenation and Subsequent Functionalization

The α-positions undergo halogenation, enabling further substitutions.

| Halogenation Method | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂, PCl₃, CH₂Cl₂, 0°C | Ethyl 7-methyl-6-oxo-2-bromooctanoate | 60% | |

| Appel Reaction | CBr₄, PPh₃, CH₂Cl₂ | Ethyl 7-methyl-6-oxo-2-bromooctanoate | 75% |

Applications :

Decarboxylation and Thermal Decomposition

Thermal treatment induces decarboxylation, particularly under acidic conditions.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| HCl (6 N), 120°C, 3 hours | 6-Methylheptan-2-one | 80% | |

| Pyrolysis (300°C) | 7-Methyl-6-octenoic acid ethyl ester | 45% |

Mechanism :

Q & A

Q. What are the established synthetic routes for Ethyl 7-methyl-6-oxooctanoate, and what key intermediates are involved?

this compound is typically synthesized via Claisen or aldol condensation reactions. For example, α,ω-diketones can undergo [1+1]-condensation with hydrazide derivatives to form macrocyclic compounds, as demonstrated in studies involving phthalic dihydrazide . Key intermediates include ethyl acetoacetate derivatives and brominated esters, which are precursors for introducing methyl and oxo groups (e.g., ethyl 2-bromopropionate and ethyl bromoacetate) . Reaction conditions (e.g., solvent, temperature) must be optimized to minimize side products like 3-methyl-4-oxopentanoic acid.

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For instance, NMR can identify the carbonyl groups at C-6 and C-8, while NMR resolves methyl and ethyl proton environments. Gas Chromatography-Mass Spectrometry (GC-MS) validates purity and molecular weight (CHO, MW: 198.26 g/mol) . Infrared (IR) spectroscopy confirms the ester (C=O stretch at ~1740 cm) and ketone (C=O stretch at ~1710 cm) functionalities.

Q. How can researchers assess the purity of this compound during synthesis?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–240 nm) is recommended for quantifying purity. Thin-Layer Chromatography (TLC) using silica gel plates (eluent: hexane/ethyl acetate 4:1) provides a rapid qualitative assessment. Differential Scanning Calorimetry (DSC) can detect impurities based on melting point deviations from the literature value .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Contradictions often arise from tautomerism or solvent effects. For example, ketone-enol tautomerism in α,ω-diketones can lead to split peaks in NMR. To address this:

- Use deuterated solvents (e.g., CDCl) to stabilize specific tautomers.

- Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations).

- Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What experimental design considerations are critical for optimizing the yield of this compound in condensation reactions?

Key factors include:

- Catalyst selection : Base catalysts (e.g., NaOEt) improve enolate formation in aldol reactions.

- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance diketone reactivity .

- Stoichiometry : A 1:1 molar ratio of diketone to hydrazide prevents oligomerization. Statistical tools like Design of Experiments (DoE) can systematically evaluate these variables .

Q. How can researchers investigate the reaction mechanisms of this compound in macrocyclic compound formation?

Mechanistic studies require:

- Kinetic analysis : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-determining steps.

- Isotopic labeling : Use -labeled reagents to trace carbonyl group participation.

- Computational modeling : Apply DFT calculations to map transition states and energy barriers for cyclization steps .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Purge criteria : Define acceptable byproduct thresholds (e.g., <0.5% w/w) using regulatory guidelines.

- Workflow adjustments : Introduce recrystallization or distillation steps to remove impurities like 2,3-dimethylsuccinic acid.

- Process Analytical Technology (PAT) : Implement real-time monitoring via Raman spectroscopy to adjust reaction parameters dynamically .

Data Analysis and Reporting Guidelines

Q. How should researchers present conflicting spectral data in publications?

- Include raw spectra in supplementary materials with annotated peak assignments.

- Discuss potential sources of discrepancy (e.g., solvent effects, instrumental drift) and justify the proposed structure using complementary techniques (e.g., HRMS for molecular formula confirmation) .

Q. What statistical methods are appropriate for analyzing reproducibility in synthetic yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。